molecular formula C16H12F4O4 B6384960 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261901-25-0

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%

Cat. No. B6384960
CAS RN: 1261901-25-0
M. Wt: 344.26 g/mol
InChI Key: IPFYPFYAVAZPPH-UHFFFAOYSA-N
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95% (5-E3F-3TFM-P95) is a synthetic compound with a wide range of applications in the scientific research field. It is a fluorinated phenol derivative with a unique chemical structure and properties that make it attractive for use in a variety of research settings. It has been used for various applications such as in drug design, as a reagent in organic synthesis, and in the development of new materials.

Scientific Research Applications

5-E3F-3TFM-P95 has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, for example in the synthesis of new materials and drugs. It has also been used as a catalyst in the synthesis of polymers and other materials. Additionally, it has been used in the development of new catalysts and reagents for use in drug design.

Mechanism of Action

The mechanism of action of 5-E3F-3TFM-P95 is not yet fully understood. However, it is believed to interact with biological molecules by forming a hydrogen bond with the target molecule. This interaction leads to the formation of a stable complex, which can then be used to modulate the activity of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E3F-3TFM-P95 have not yet been fully studied. However, it is believed to interact with enzymes and other proteins involved in various biological processes. It has also been shown to modulate the activity of certain enzymes and proteins, suggesting that it could be used to modulate the activity of biological pathways.

Advantages and Limitations for Lab Experiments

5-E3F-3TFM-P95 has several advantages for use in laboratory experiments. It is a highly stable compound with a high purity of 95%, making it ideal for use in a variety of research settings. Additionally, it is relatively easy to synthesize and purify, and it is non-toxic, making it safe to use in laboratory experiments. However, this compound has some limitations, such as its limited solubility in water and its low stability at high temperatures.

Future Directions

The potential future directions for 5-E3F-3TFM-P95 include further research into its biochemical and physiological effects, as well as further development of its use as a reagent in organic synthesis and drug design. Additionally, further research into the mechanism of action of this compound could lead to new uses for it in the development of new materials, catalysts, and drugs. Finally, further research into its solubility and stability could lead to improved methods for its synthesis and purification.

Synthesis Methods

The synthesis of 5-E3F-3TFM-P95 starts with the reaction of 4-ethoxycarbonyl-3-fluorophenol with trifluoromethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, in a solvent such as acetonitrile. This reaction results in the formation of a fluorinated phenol derivative with a trifluoromethoxy group. The product is then purified by column chromatography and recrystallized from a suitable solvent, such as ethyl acetate. The final product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

ethyl 2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O4/c1-2-23-15(22)13-4-3-9(7-14(13)17)10-5-11(21)8-12(6-10)24-16(18,19)20/h3-8,21H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFYPFYAVAZPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686747
Record name Ethyl 3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol

CAS RN

1261901-25-0
Record name Ethyl 3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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